molecular formula C21H17FN4OS2 B2503607 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207057-34-8

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2503607
CAS No.: 1207057-34-8
M. Wt: 424.51
InChI Key: XKYSXUASWKZSSY-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are important in the field of medicinal chemistry and are found in many effective therapeutic agents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This ring is connected to a phenyl ring and a 4-fluorophenyl group through a carbon atom .


Chemical Reactions Analysis

Thiazole compounds are known to undergo various chemical reactions due to the presence of reactive sites on the thiazole ring. These reactions include donor-acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Anticancer Activity

Research conducted by Evren et al. (2019) focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including derivatives similar to the compound , to study their anticancer activity. These compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential as anticancer agents. The study highlighted the importance of structural modification in achieving desired biological activities (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial and Antituberculosis Properties

Another study by Fahim and Ismael (2019) explored the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, showing good antimicrobial properties against various bacterial strains. This research indicates the potential of these derivatives, including those structurally related to 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, in developing new antimicrobial agents (Fahim & Ismael, 2019).

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and assessed their antioxidant activities through various in vitro assays. The study highlights the significant antioxidant potential of these compounds, which suggests that derivatives of this compound may also possess valuable antioxidant properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely and is often dependent on the specific functional groups present in the molecule. They can interact with biological systems in various ways, such as activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Future Directions

Thiazole derivatives, including this compound, have potential for further exploration in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new thiazole derivatives and investigating their biological activities .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS2/c1-14-12-28-20(24-14)25-19(27)13-29-21-23-11-18(15-5-3-2-4-6-15)26(21)17-9-7-16(22)8-10-17/h2-12H,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYSXUASWKZSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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